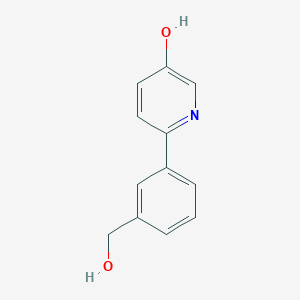
6-(3-(Hydroxymethyl)phenyl)pyridin-3-ol
Descripción general
Descripción
6-(3-(Hydroxymethyl)phenyl)pyridin-3-ol, also known as 6-HMP, is a synthetic compound with potential applications in the fields of medicine, biology, and chemistry. It is a derivative of phenylpyridin-3-ol, a natural product found in plants and animals. 6-HMP has been studied for its potential use in the synthesis of various drugs and other compounds. It has been found to have anti-inflammatory and anti-cancer properties, as well as potential applications in the treatment of neurological disorders. In addition, 6-HMP has been found to be a useful reagent in the synthesis of other compounds, such as those used in the production of pharmaceuticals.
Aplicaciones Científicas De Investigación
Conversion of 5-Hydroxymethylfurfural into Pyridin-3-ols
The study by Hidalgo et al. (2020) explores the formation of 6-(hydroxymethyl)pyridin-3-ol through the ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds. This process is significant in understanding the pathways leading to pyridin-3-ols in various foods, particularly under thermal heating conditions in the presence of ammonia or related compounds. The formation of 6-(hydroxymethyl)pyridin-3-ol in honey and sugarcane honey when heated is highlighted, suggesting an unavoidable formation of pyridin-3-ols in food items subjected to similar conditions. This research contributes to the understanding of chemical transformations in food science, particularly under thermal processing, and the potential implications for food quality and safety (Hidalgo, Lavado-Tena, & Zamora, 2020).
Alkynolpyridines and Their Complexes
Holmes et al. (2002) delve into the structural chemistry of alkynolpyridines, particularly focusing on the formation of complexes with triphenylphosphine oxide. Their study examines the hydrogen bonding and crystal packing in these complexes, shedding light on the molecular interactions and structural dynamics. This research contributes to the broader understanding of pyridine derivatives' chemical behavior, offering insights into their potential applications in materials science and coordination chemistry (Holmes, Padgett, Krawiec, & Pennington, 2002).
Novel Synthesis of 1-Aryl-Substituted Furopyridines
Kibardina et al. (2014) developed a novel method for synthesizing biologically active 1-aryl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ols, utilizing an acid-catalyzed reaction of pyridoxal with polyfunctional phenols. This synthetic approach opens new avenues for producing compounds with potential biological activities, emphasizing the versatility of pyridine derivatives in medicinal chemistry and drug development (Kibardina, Chumakova, Gazizov, Burilov, & Pudovik, 2014).
Propiedades
IUPAC Name |
6-[3-(hydroxymethyl)phenyl]pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-2-1-3-10(6-9)12-5-4-11(15)7-13-12/h1-7,14-15H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVRUZLOXBCFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692459 | |
| Record name | 6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255638-64-2 | |
| Record name | 6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





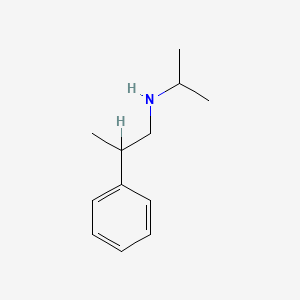
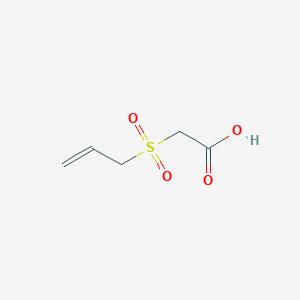

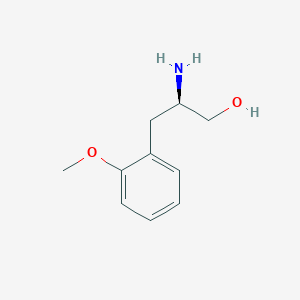
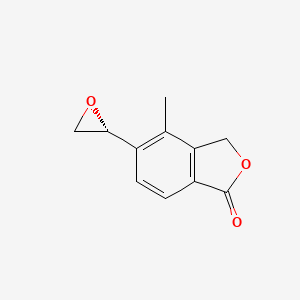


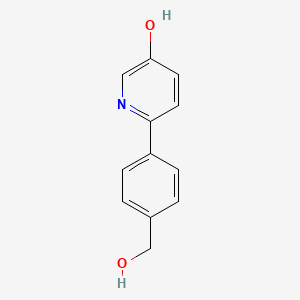
![(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol](/img/structure/B3094137.png)
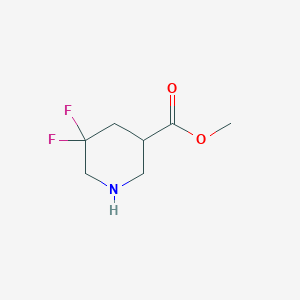
![[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3094161.png)
![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/structure/B3094167.png)